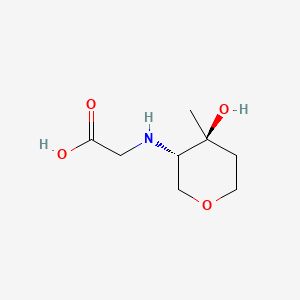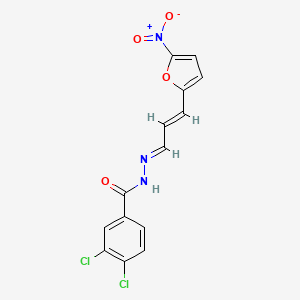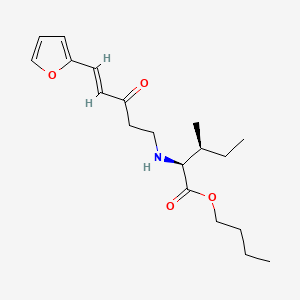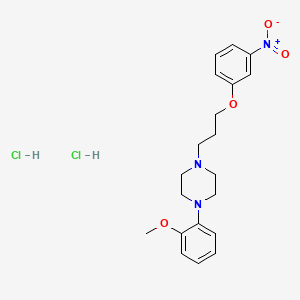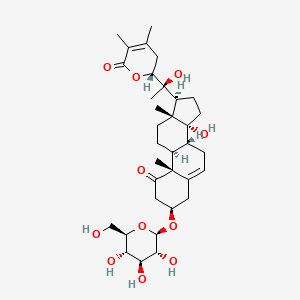
Sodium bisulfide dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium bisulfide dihydrate, also known as sodium hydrosulfide dihydrate, is a chemical compound with the formula NaHS·2H₂O. It is a colorless, crystalline solid that is highly soluble in water and has a strong odor of hydrogen sulfide. This compound is commonly used in various industrial processes, including the production of sulfur dyes and as a flotation agent in mining.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium bisulfide dihydrate is typically prepared by the half-neutralization of hydrogen sulfide (H₂S) with sodium hydroxide (NaOH). The reaction is as follows:
H2S+NaOH→NaHS+H2O
The resulting sodium bisulfide can then be crystallized to obtain the dihydrate form.
Industrial Production Methods: In industrial settings, this compound is produced by absorbing hydrogen sulfide gas into a sodium hydroxide solution. The process is carefully controlled to ensure the correct stoichiometry and to prevent the formation of sodium sulfide (Na₂S). The solution is then evaporated to crystallize the this compound.
Types of Reactions:
Oxidation: Sodium bisulfide can be oxidized to form sodium sulfate (Na₂SO₄).
Reduction: It can act as a reducing agent, converting certain metal ions to their lower oxidation states.
Substitution: Sodium bisulfide can undergo substitution reactions with alkyl halides to form thiols.
Common Reagents and Conditions:
Oxidation: Sodium bisulfide reacts with oxidizing agents such as hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: It reduces metal ions in aqueous solutions, often in the presence of a catalyst.
Substitution: Reactions with alkyl halides typically occur in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Sodium sulfate (Na₂SO₄)
Reduction: Reduced metal species (e.g., Cu²⁺ to Cu⁺)
Substitution: Thiols (R-SH)
Scientific Research Applications
Sodium bisulfide dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiols and sulfides.
Biology: Sodium bisulfide is used in the study of sulfur metabolism and as a source of hydrogen sulfide in biological experiments.
Industry: Sodium bisulfide is used in the paper and pulp industry for the removal of lignin, in the textile industry for dyeing and bleaching, and in the mining industry as a flotation agent.
Mechanism of Action
The primary mechanism by which sodium bisulfide exerts its effects is through the release of hydrogen sulfide (H₂S). Hydrogen sulfide acts as a signaling molecule in various biological systems, influencing processes such as vasodilation, neurotransmission, and inflammation. The molecular targets of hydrogen sulfide include ion channels, enzymes, and transcription factors, which are modulated through sulfhydration and other post-translational modifications.
Comparison with Similar Compounds
Sodium sulfide (Na₂S): Unlike sodium bisulfide, sodium sulfide is less soluble in organic solvents and is used in different industrial applications.
Sodium bisulfate (NaHSO₄): This compound is an acid salt used primarily as a pH adjuster and cleaning agent.
Sodium metabisulfite (Na₂S₂O₅): Used as a preservative and antioxidant, it differs in its chemical structure and applications.
Uniqueness: Sodium bisulfide dihydrate is unique in its ability to release hydrogen sulfide under mild conditions, making it a valuable reagent in both industrial and research settings. Its solubility and reactivity also distinguish it from other sulfur-containing compounds.
Properties
CAS No. |
12135-05-6 |
|---|---|
Molecular Formula |
H5NaO2S |
Molecular Weight |
92.10 g/mol |
IUPAC Name |
sodium;sulfanide;dihydrate |
InChI |
InChI=1S/Na.2H2O.H2S/h;3*1H2/q+1;;;/p-1 |
InChI Key |
FAMFBFJWKFYYLG-UHFFFAOYSA-M |
Canonical SMILES |
O.O.[Na+].[SH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


